L-Chicoric acid L-Chicoric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13629618
InChI: InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+
SMILES: C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O
Molecular Formula: C22H18O12
Molecular Weight: 474.4 g/mol

L-Chicoric acid

CAS No.:

Cat. No.: VC13629618

Molecular Formula: C22H18O12

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

L-Chicoric acid -

Specification

Molecular Formula C22H18O12
Molecular Weight 474.4 g/mol
IUPAC Name 2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid
Standard InChI InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+
Standard InChI Key YDDGKXBLOXEEMN-FCXRPNKRSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)OC(C(=O)O)C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O
SMILES C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

L-Chicoric acid (C22_{22}H18_{18}O12_{12}) belongs to the caffeic acid derivatives, featuring two caffeoyl groups esterified to a tartaric acid backbone . Its stereochemistry includes two chiral centers, yielding three optical isomers: L-chicoric acid (2R,3R), D-chicoric acid (2S,3S), and meso-chicoric acid (2R,3S) . The L-configuration demonstrates superior bioactivity in pharmacological models compared to other isomers .

Physicochemical Properties

The compound exhibits solubility in polar solvents (ethanol, methanol, hot water) but limited solubility in non-polar media (benzene, chloroform) . Thermal stability studies indicate decomposition above 200°C, with photodegradation observed under UV exposure . Its acidity (pKa ≈ 3.1) derives from four ionizable groups: two phenolic hydroxyls and two carboxylic acids .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

Echinacea purpurea remains the primary natural source, containing 0.3–1.2% chicoric acid in aerial parts . Secondary sources include:

  • Cichorium intybus (0.1–0.7% in roots)

  • Lactuca sativa (0.05–0.2% in leaves)

  • Ocimum basilicum (trace amounts)

Content varies significantly with growth conditions, harvest time, and extraction methods. Supercritical CO2_2 extraction yields 12–15% higher recovery than conventional ethanol extraction .

Biosynthetic Regulation

The biosynthetic pathway involves:

  • Phenylalanine → Cinnamic acid via phenylalanine ammonia-lyase

  • Hydroxylation to caffeic acid

  • Esterification with tartaric acid by hydroxycinnamoyl transferases

Gene expression analysis in E. purpurea reveals upregulation of HCT and 4CL genes during peak chicoric acid production .

Synthetic Methodologies and Industrial Production

Historical Synthesis Approaches

Early methods (Scarpati & Oriente, 1958) utilized caffeoyl chloride and L-tartaric acid, achieving 22% yield but with purity <70% . Key limitations included:

  • Thermal instability of caffeoyl intermediates

  • Racemization during esterification

  • Difficult purification from byproducts

tert-Butyl Protection Strategy

Kulangiappar et al. (2014) developed a 4-step synthesis:

  • Tartaric acid → tert-butyl tartrate (78% yield)

  • Caffeic acid → diacetyl caffeic acid (85%)

  • Coupling via DCC/HOBt (65%)

  • Deprotection with LiOH (90%)
    Total yield: 39%, purity >95%

Sulfonate Intermediate Method

Tian et al. (2021) optimized:

Comparative Synthesis Metrics

MethodYield (%)Purity (%)Cost IndexScalability
Classical (1958)22681.0Low
tert-Butyl (2014)39952.3Moderate
Sulfonate (2021)80.598.51.8High

Pharmacological Activities and Mechanisms

HIV-1 Inhibition

L-Chicoric acid inhibits HIV integrase (IC50_{50} = 100 nM) through:

  • Competitive binding to catalytic Mg2+^{2+} sites

  • Disruption of viral DNA strand transfer
    In combination therapy:

  • 33% dose reduction of zidovudine + protease inhibitors

  • Synergistic effect (CI = 0.82) in clinical isolates

SARS-CoV-2 Activity

Recent studies demonstrate binding to nucleocapsid (N) protein:

  • Kd_d = 2.1 μM via fluorescence polarization

  • Disrupts RNA packaging (EC50_{50} = 5.8 μM)

Glucose Homeostasis

  • Enhances GLUT4 translocation (1.7-fold vs. insulin control)

  • Restores glucosamine-impaired GLUT2 in HepG2 cells

  • Increases hepatic glycogen synthesis by 40% in diabetic mice

Lipid Metabolism

  • Downregulates SREBP-1c (↓58%) and FAS (↓63%)

  • Activates AMPK phosphorylation (Thr172, 2.1-fold increase)

Anti-Inflammatory Actions

ModelEffect SizeMechanism
LPS-induced RAW264↓ NO (IC50_{50} = 12 μM)iNOS suppression (NF-κB)
DSS colitis mice↓ IL-6 (72%), TNF-α (68%)STAT3 inhibition
Neuroinflammation↑ BDNF (1.8× control)TrkB/CREB pathway activation

Recent Advancements and Clinical Translation

Formulation Challenges

  • pH-dependent degradation (t1/2_{1/2} = 3.2 h at pH 7.4)

  • Nanoencapsulation in PLGA improves bioavailability 4.3-fold

Preclinical Efficacy

Diabetes Model (STZ-induced mice):

  • 60 mg/kg/day × 4 weeks → Fasting glucose ↓41%

  • Pancreatic β-cell survival ↑83% vs. control

Obesity Model (HFD-fed rats):

  • 50 mg/kg/day × 8 weeks → Adipocyte size ↓37%

  • Leptin resistance reversed (p-JAK2 ↑2.4×)

Future Perspectives and Research Priorities

  • Synthesis Optimization

    • Develop continuous flow processes for scale-up

    • Explore biocatalytic methods using engineered hydrolases

  • Clinical Validation

    • Phase I trials for pharmacokinetic profiling

    • Combination therapies with existing antiretrovirals

  • Structural Modification

    • Prodrug designs to enhance stability

    • Metal complexation for targeted delivery

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